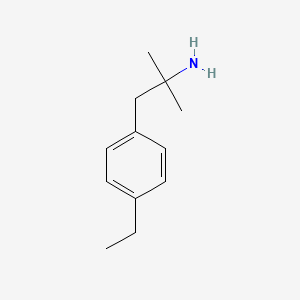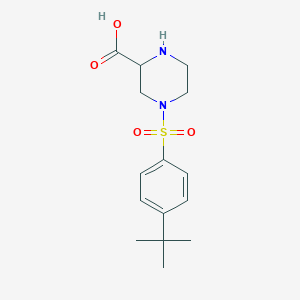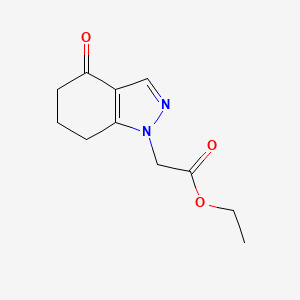
ETHYLPropiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYLPropiolate, also known as ethyl pent-2-ynoate, is an organic compound with the molecular formula C7H10O2. It is an ester derived from pent-2-ynoic acid and ethanol. This compound is characterized by the presence of a triple bond between the second and third carbon atoms in the pentane chain, making it an alkyne ester. This compound is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
ETHYLPropiolate can be synthesized through several methods. One common approach involves the esterification of pent-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of ethyl propiolate with a suitable alkyl halide, followed by dehydrohalogenation to form the desired ester. This method requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the dehydrohalogenation step.
Industrial Production Methods
In industrial settings, pent-2-ynoate is often produced through the catalytic hydrogenation of ethyl 2-pentynoate. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. The hydrogenation reaction selectively reduces the triple bond to a double bond, resulting in the formation of pent-2-ynoate.
化学反应分析
Types of Reactions
ETHYLPropiolate undergoes various chemical reactions, including:
Oxidation: The triple bond in pent-2-ynoate can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation catalysts such as palladium on carbon or platinum.
Substitution: The ester group in pent-2-ynoate can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum (Pt) catalyst
Substitution: Amines, alcohols, strong bases (e.g., sodium hydride, potassium tert-butoxide)
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Amides, other esters
科学研究应用
ETHYLPropiolate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Some derivatives of pent-2-ynoate are investigated for their potential use as therapeutic agents in the treatment of diseases such as cancer and diabetes.
Industry: this compound is used as an intermediate in the production of fine chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of pent-2-ynoate and its derivatives depends on the specific chemical reactions they undergo. In general, the triple bond in pent-2-ynoate can participate in various chemical transformations, leading to the formation of reactive intermediates that interact with molecular targets. For example, in biological systems, pent-2-ynoate derivatives may inhibit specific enzymes or receptors, thereby modulating cellular pathways and exerting therapeutic effects.
相似化合物的比较
ETHYLPropiolate can be compared with other similar compounds, such as:
Pent-3-ynoate: Another alkyne ester with the triple bond located between the third and fourth carbon atoms. It has similar reactivity but different regioselectivity in chemical reactions.
Pent-2-enoate: An alkene ester with a double bond instead of a triple bond. It undergoes similar types of reactions but with different reactivity and selectivity.
Pentanoate: A saturated ester with no double or triple bonds. It is less reactive compared to pent-2-ynoate and its derivatives.
This compound is unique due to the presence of the triple bond, which imparts distinct reactivity and allows for a wide range of chemical transformations.
属性
分子式 |
C5H5O2- |
|---|---|
分子量 |
97.09 g/mol |
IUPAC 名称 |
pent-2-ynoate |
InChI |
InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2H2,1H3,(H,6,7)/p-1 |
InChI 键 |
MINRDQDGBLQBGD-UHFFFAOYSA-M |
规范 SMILES |
CCC#CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


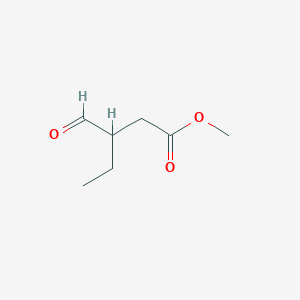
![2,6-Di-tert-butyl-4-[(piperazin-1-yl)methyl]phenol](/img/structure/B8688611.png)
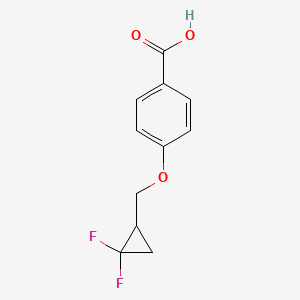
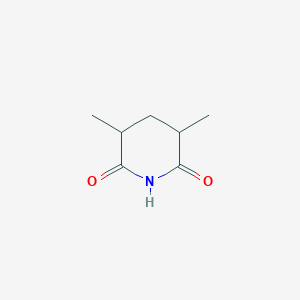
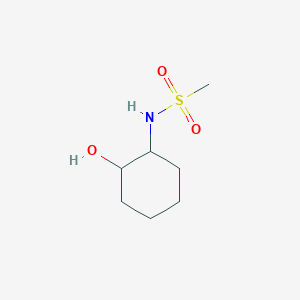
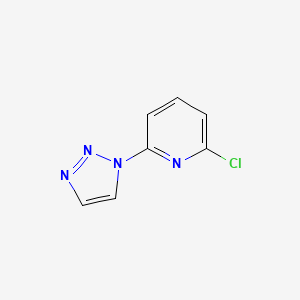
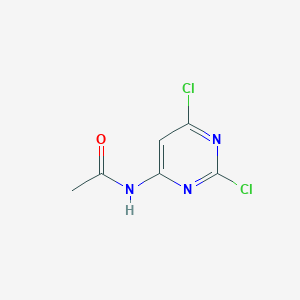
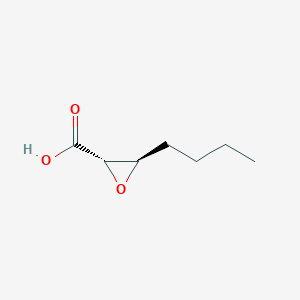
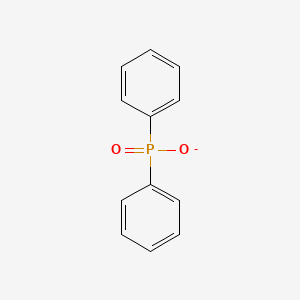
![[1-Methyl-1-(4-oxo-cyclohexyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8688660.png)
